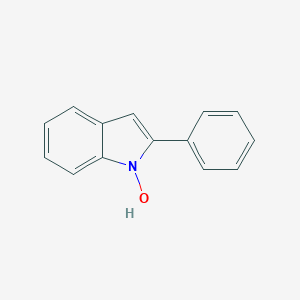

1-Hydroxy-2-phenylindole

描述

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry. chim.ituni.lu Its derivatives are integral components of a wide range of biologically active compounds, including alkaloids, amino acids, and hormones. nii.ac.jp The indole nucleus is found in the essential amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biological processes.

The versatile structure of indole allows for diverse functionalization, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. chim.it These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. nii.ac.jpresearchgate.net The ability of the indole core to mimic protein structures makes it a valuable pharmacophore in drug discovery. chim.it Consequently, the synthesis and study of indole derivatives continue to be a major focus of research, aiming to develop new therapeutic agents and functional materials. researchgate.net

Historical Perspective on 1-Hydroxyindoles in Synthetic Chemistry

The study of 1-hydroxyindoles dates back several decades, with initial reports emerging in the mid-20th century. researchgate.net Early investigations into these compounds were often hampered by their inherent instability and the challenge of unambiguous structural characterization. researchgate.net However, the unique reactivity imparted by the N-hydroxy group spurred continued interest in their synthesis and chemical transformations.

Early synthetic methods often involved the cyclization of suitably substituted nitroaromatics. These initial studies laid the groundwork for understanding the fundamental properties of 1-hydroxyindoles, revealing their distinct physicochemical characteristics compared to their N-unsubstituted indole counterparts. rsc.org The presence of the hydroxyl group on the indole nitrogen significantly influences the electronic properties and reactivity of the molecule, opening up unique avenues for chemical modification.

Contemporary Research Landscape of this compound

In recent years, research on this compound has gained momentum, driven by advancements in synthetic methodologies and analytical techniques. Modern research focuses on harnessing its unique reactivity as a synthetic intermediate for the construction of more complex heterocyclic systems. The presence of the phenyl group at the 2-position and the hydroxyl group at the 1-position creates a unique electronic and steric environment, influencing its reaction pathways.

Current investigations explore its role as a precursor in the synthesis of various substituted indoles, its potential as a ligand in coordination chemistry, and its applications in analytical methods. The ability of the N-hydroxy group to act as a directing group or to be involved in rearrangement reactions makes this compound a versatile tool for synthetic chemists. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-hydroxy-2-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCZNYAHWDLULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062022 | |

| Record name | 1H-Indole, 1-hydroxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859-39-8 | |

| Record name | 1-Hydroxy-2-phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1859-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-phenylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 1-hydroxy-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-hydroxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-2-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXY-2-PHENYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8ZP002FC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 Hydroxy 2 Phenylindole and Its Derivatives

Direct Synthesis Approaches to 1-Hydroxy-2-phenylindole

The direct construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving oxidative methods starting from indoline (B122111) precursors or through ring-closing reactions designed to form the N-hydroxyindole core.

Oxidative Methods from Precursor Indolines

A prominent method for the synthesis of 1-hydroxyindoles involves the oxidation of the corresponding 2,3-dihydroindoles (indolines). clockss.org One effective approach utilizes hydrogen peroxide in the presence of a catalytic amount of sodium tungstate (B81510). nii.ac.jpclockss.org This method has been successfully applied to the synthesis of this compound from 2-phenylindoline, affording the product in good yield. clockss.org The reaction is typically carried out in a solvent mixture such as methanol-water. clockss.org The choice of oxidizing agent and catalyst is crucial; sodium tungstate and sodium phosphotungstate have been found to be superior catalysts compared to sodium molybdate (B1676688) or oxone. clockss.org

Somei and co-workers have extensively used sodium tungstate for the synthesis of various N-hydroxyindole derivatives from their corresponding indolines. researchgate.net This simple and mild synthetic method is notable for its applicability to a wide range of substrates. clockss.org For instance, the oxidation of 2-phenyl-2,3-dihydroindole using 30% aqueous hydrogen peroxide with a catalytic amount of sodium tungstate, followed by methylation, has been shown to produce 1-methoxy-2-phenylindole in a 66% yield. clockss.org Omitting the methylation step in this reaction sequence with 2-phenyl-2,3-dihydroindole leads to the formation of this compound as a stable compound in 56% yield. clockss.orgclockss.org

| Precursor | Oxidizing System | Product | Yield (%) | Reference |

| 2-Phenylindoline | H₂O₂ / Na₂WO₄ | This compound | 56 | clockss.orgclockss.org |

| 2-Phenylindoline | H₂O₂ / Na₂WO₄ then (CH₃)₂SO₄ | 1-Methoxy-2-phenylindole | 66 | clockss.org |

Ring-Closing Reactions for N-Hydroxyindole Scaffolds

Ring-closing reactions provide an alternative pathway to the N-hydroxyindole core. One such method involves the rhodium(III)-catalyzed reaction of arylnitrones with α-diazoketoesters or α-diazodiketones. organic-chemistry.org This approach constructs the N-hydroxyindole scaffold by selectively blocking the cleavage of the N-O bond. organic-chemistry.org Another strategy is the reductive cyclization of a β-nitro styrene (B11656) derivative in the presence of an isonitrile, which leads to the formation of an N-hydroxy indole (B1671886). nih.gov

The Fischer indole synthesis, a classic method for indole synthesis, can also be adapted. While typically used for standard indoles, reacting phenylhydrazine (B124118) with a suitable ketone, such as acetophenone (B1666503), followed by cyclization, can lead to 2-phenylindole (B188600) derivatives. ymerdigital.comomicsonline.org Modifications of this approach could potentially be used to generate the 1-hydroxy variant. For example, this compound has been prepared from benzoin (B196080) oxime. clockss.orgclockss.org

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is crucial for developing derivatives with tailored properties. Substitutions can be introduced at the indole nitrogen, on the 2-phenyl ring, or on the carbocyclic part of the indole nucleus.

Functionalization at the Indole Nitrogen (N1-position)

The hydroxyl group at the N1-position of this compound can be readily functionalized. Alkylation, for instance, can be achieved using various alkylating agents. Methylation of this compound with either ethereal diazomethane (B1218177) or methyl iodide and potassium hydroxide (B78521) results in the formation of 1-methoxy-2-phenylindole in high yields of 86% and 64%, respectively. clockss.org Synthesis of other 1-alkyl-5-hydroxy-2-phenylindole derivatives has been accomplished by condensing ethyl β-propylamino- or β-isobutylamino-cinnamates with quinones. rsc.org Similarly, 1-benzyl and 1-n-butyl derivatives have been synthesized from the corresponding ethyl β-aminocinnamates. rsc.org

The N-hydroxy group can also react with other electrophiles. For example, reaction with tosyl chloride or benzoyl chloride can lead to the corresponding O-sulfonylated or O-acylated products. researchgate.net The reaction of this compound with m-chloroperbenzoic acid can lead to the formation of 2-phenylisatogen (B154749) (2-phenyl-3-oxo-3H-indole 1-oxide). researchgate.net

| Reagent | Product | Yield (%) | Reference |

| Diazomethane | 1-Methoxy-2-phenylindole | 86 | clockss.org |

| Methyl iodide / KOH | 1-Methoxy-2-phenylindole | 64 | clockss.org |

| m-Chloroperbenzoic acid | 2-Phenylisatogen | - | researchgate.net |

Substituent Introduction on the 2-Phenyl Moiety

Introducing substituents onto the 2-phenyl ring of this compound can be achieved by starting with appropriately substituted precursors. For example, the Fischer indole synthesis can be employed using a substituted acetophenone and phenylhydrazine to generate 2-phenylindoles with substituents on the phenyl ring. ymerdigital.com A study on N-phenylindole derivatives as Pks13 inhibitors involved the synthesis of compounds with various substituents on the N-phenyl ring, which could be adapted for the 2-phenyl ring. nih.gov

For instance, the synthesis of 2-(4'-hydroxy-phenyl)-indole has been achieved by heating 4-hydroxy-acetophenone-phenyl-hydrazone with polyphosphoric acid. google.com This precursor-based approach allows for a wide range of functional groups to be incorporated into the 2-phenyl moiety. Research has shown that introducing hydrophobic groups such as phenyl, piperidyl, i-propyl, t-butyl, and bromine at the para-position of the N-phenyl of an indole can result in significant biological activity. nih.gov This suggests that similar substitutions on the 2-phenyl ring could be of interest.

Elaboration of the Indole Carbocyclic Ring

Modification of the carbocyclic ring of the indole system in this compound derivatives can be achieved through various synthetic strategies. The Nenitzescu indole synthesis, for example, provides a direct route to 5-hydroxyindoles by condensing a substituted 1,4-benzoquinone (B44022) with a β-amino-substituted-α,β-unsaturated carbonyl compound. bhu.ac.in This method has been used to prepare 1-alkyl-5-hydroxy-2-phenylindole derivatives. rsc.org

Electrophilic substitution reactions on the indole ring can also be employed, although the pyrrole (B145914) ring is generally more reactive. wikipedia.org However, with appropriate directing groups or by blocking the more reactive positions, functionalization of the benzene (B151609) ring can be achieved. nih.gov For instance, iridium-catalyzed borylation of 2-substituted indoles has been shown to selectively occur at the 7-position. acs.org This method is advantageous as it does not require N-protection. acs.org For 2-phenylindole, borylation is favored at the indole 7-position over the phenyl sites. acs.org

Furthermore, rearrangement reactions of 1-hydroxyindole (B3061041) derivatives can lead to substitution on the carbocyclic ring. For example, the reaction of 1-hydroxyyohimbine derivatives with p-bromonitrobenzene can result in the rearrangement of the p-nitrophenoxy group to the 7-position. semanticscholar.org Photoirradiation of 1-ethoxy-2-phenylindole in methanol (B129727) has been shown to produce 6-ethoxy-2-phenylindole as a minor product. nii.ac.jpresearchgate.net

| Method | Position of Substitution | Reagents/Conditions | Reference |

| Nenitzescu Synthesis | 5-position (hydroxy) | Benzoquinone and ethyl β-aminocinnamate derivatives | rsc.orgbhu.ac.in |

| Ir-catalyzed Borylation | 7-position | [Ir(cod)OMe]₂ / dtbpy, B₂pin₂ | acs.org |

| Rearrangement | 7-position | p-Bromonitrobenzene / K₂CO₃ (on a 1-hydroxyyohimbine scaffold) | semanticscholar.org |

| Photoinduced Rearrangement | 6-position (ethoxy) | Photoirradiation in methanol (from 1-ethoxy-2-phenylindole) | nii.ac.jpresearchgate.net |

Advanced Synthetic Transformations Involving this compound as a Precursor

Photochemical reactions offer a powerful tool for the structural rearrangement of 1-hydroxyindole derivatives. When 1-ethoxy-2-phenylindole, a derivative of this compound, is irradiated with light in methanol, it undergoes rearrangement to yield 3-ethoxy-2-phenylindole and 6-ethoxy-2-phenylindole. researchgate.netnii.ac.jp The formation of the 6-substituted product is noteworthy as it demonstrates a migration of the ethoxy group from the nitrogen atom to the C6 position of the indole nucleus. researchgate.net This type of photochemical transformation provides a pathway to access substituted indoles that might be challenging to synthesize through conventional thermal reactions. The mechanism is believed to involve highly reactive intermediates, and the distribution of products can be influenced by the reaction conditions and the solvent used. researchgate.netscribd.com

The reaction of this compound with sulfonyl chlorides, such as tosyl chloride (TsCl), in the presence of a base like pyridine, leads to a chemical rearrangement. researchgate.netjst.go.jpjst.go.jp This reaction does not result in the expected N-O bond formation to give a sulfonate ester. Instead, it yields 2-phenyl-3-sulfonyloxyindoles. jst.go.jpjst.go.jp Specifically, the reaction with tosyl chloride in a dimethylformamide (DMF)-pyridine solvent system affords 2-phenyl-3-tosyloxyindole. jst.go.jp A similar outcome is observed with p-nitrobenzenesulfonyl chloride. jst.go.jpjst.go.jp

Interestingly, when this compound is treated with tosyl chloride, a minor product, 6-tosyloxy-2-phenylindole, is also formed. researchgate.netnii.ac.jp This product can subsequently be converted to 6-ethoxy-2-phenylindole. researchgate.net The formation of the 3-sulfonyloxy product highlights the electrophilic character of the C3 position of the indole ring upon activation of the N-hydroxy group.

The reaction with other acylating agents shows different reactivity. For instance, benzoyl chloride can lead to either 1-benzoyloxy-2-phenylindole or 3-benzoyloxy-2-phenylindole depending on the reaction conditions. jst.go.jp Refluxing this compound with acetic anhydride (B1165640) or acetyl chloride results in the formation of 3-acetoxy-2-phenylindole. jst.go.jp

These reactions underscore the rich and varied reactivity of this compound, allowing for selective functionalization at different positions of the indole core through careful choice of reagents and conditions.

Table 1: Chemical Rearrangement Products of this compound

| Reagent | Product(s) | Reference |

|---|---|---|

| Tosyl Chloride | 2-Phenyl-3-tosyloxyindole, 6-Tosyloxy-2-phenylindole (minor) | researchgate.netjst.go.jp |

| p-Nitrobenzenesulfonyl Chloride | 2-Phenyl-3-(p-nitrobenzenesulfonyloxy)indole | jst.go.jp |

| Benzoyl Chloride | 1-Benzoyloxy-2-phenylindole or 3-Benzoyloxy-2-phenylindole | jst.go.jp |

| Acetic Anhydride / Acetyl Chloride | 3-Acetoxy-2-phenylindole | jst.go.jp |

The inherent nucleophilicity of the C3 position is a characteristic feature of the indole ring. However, oxidative umpolung strategies can reverse this polarity, rendering the C3 position electrophilic and enabling novel bond formations. This concept has been applied to 2,3-disubstituted indoles, including those with a phenyl group at the C2 position. nih.govacs.orgresearchgate.net

One such strategy involves hypoiodite-catalyzed oxidative umpolung. nih.govacs.orgresearchgate.net In this process, the indole nitrogen is iodinated, which inverts the reactivity of the C3 position. nih.govacs.org This allows for enantioselective dearomative aza-spirocyclization reactions to produce spiroindolenines. nih.govacs.orgresearchgate.net For 2-phenyl-substituted indoles, this method has been shown to proceed with good to excellent enantioselectivities (75–98% ee). nih.govacs.org The reaction is catalyzed by a chiral quaternary ammonium (B1175870) hypoiodite. nih.gov

Mechanistic studies have revealed that the introduction of an electron-withdrawing group, such as a pyrazole, at the C2 position can suppress competitive racemic pathways and promote the desired enantioselective spirocyclization. nih.govacs.orgresearchgate.net This approach has been successfully used to synthesize not only spiropyrrolidines but also the more challenging four-membered spiroazetidines. nih.govacs.org These oxidative umpolung strategies provide a powerful method for the asymmetric synthesis of complex polycyclic indole-derived alkaloids. acs.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the synthesis of 2-phenylindole derivatives. nii.ac.jpnih.gov The Stille coupling, which involves the reaction of an organostannane with an organic halide or triflate, is a particularly useful method. nii.ac.jp

In the context of synthesizing substituted 2-phenylindoles, a multi-step sequence involving a Stille coupling has been reported. nii.ac.jp For example, 6-ethoxy-1-methoxy-2-phenylindole was synthesized via the Stille coupling of 6-ethoxy-2-iodo-1-methoxyindole with tetraphenyltin (B1683108) in the presence of a palladium catalyst. nii.ac.jp The resulting product could then be deprotected to afford 6-ethoxy-2-phenylindole. nii.ac.jp A similar strategy has been employed for the synthesis of 4-ethoxy-2-phenylindole. nii.ac.jp

The general applicability of palladium-catalyzed cross-coupling reactions extends to other organometallic reagents, such as those based on boron (Suzuki coupling) and silicon (Hiyama coupling), providing a versatile toolkit for the introduction of a phenyl group or other substituents at the 2-position of the indole ring. nih.govuwindsor.ca These methods are valued for their functional group tolerance and the ability to construct carbon-carbon bonds with high efficiency and selectivity. nih.govnih.govresearchgate.net

Table 2: Example of Stille Coupling for the Synthesis of a 2-Phenylindole Derivative

| Iodoindole Substrate | Stannane Reagent | Palladium Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Ethoxy-2-iodo-1-methoxyindole | Tetraphenyltin | Not specified in abstract | 6-Ethoxy-1-methoxy-2-phenylindole | 46% | nii.ac.jp |

| 4-Ethoxy-2-iodo-1-methoxyindole | Tetraphenyltin | Pd(OAc)₂ | 4-Ethoxy-1-methoxy-2-phenylindole | 62% | nii.ac.jp |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govacs.org In the case of indole derivatives, the presence of a directing group can guide a strong base, typically an organolithium reagent, to deprotonate a specific position, creating a lithiated intermediate that can then react with various electrophiles. researchgate.netnih.gov

For 1-alkoxy-substituted indoles, lithiation often occurs regioselectively at the C2 position. researchgate.netnii.ac.jp For instance, 1-methoxymethoxyindole can be selectively lithiated at the 2-position using n-butyllithium (n-BuLi). researchgate.net The resulting 2-lithio species can be trapped with an electrophile to introduce a substituent at this position. researchgate.net This approach has been utilized in the synthesis of precursors for 2-phenylindoles. For example, 4-ethoxy-1-methoxyindole and 6-ethoxy-1-methoxyindole have been regioselectively lithiated at the C2 position with n-BuLi, and subsequent quenching with iodine afforded the corresponding 2-iodoindoles. nii.ac.jp These iodo derivatives then serve as substrates for palladium-catalyzed cross-coupling reactions to introduce the phenyl group. nii.ac.jp

The choice of the directing group on the indole nitrogen is crucial for controlling the regioselectivity of the lithiation. While a simple methoxy (B1213986) group can direct lithiation to the C2 position, other directing groups can lead to functionalization at different positions of the indole ring. researchgate.netnih.gov This methodology provides a highly versatile and predictable way to introduce a wide range of functional groups onto the indole scaffold. acs.org

Reaction Mechanisms and Mechanistic Studies of 1 Hydroxy 2 Phenylindole Transformations

Electron Transfer Mechanisms in Reactions of 1-Hydroxy-2-phenylindole

The reactivity of this compound is often initiated by electron transfer (ET) processes, particularly in oxidation reactions. The relatively low oxidation potential of the 1-hydroxyindole (B3061041) moiety makes it susceptible to attack by various oxidizing agents, leading to the formation of radical intermediates. lookchem.com The course of these reactions and the distribution of products are heavily dependent on the specific oxidant used and the reaction conditions. rsc.orgresearchgate.net

Reactions involving persulphate or peroxyacetic acid with this compound proceed via an electron transfer mechanism, resulting in a mixture of products including a bisindolyl nitroxide radical and a nitrone. lookchem.com Similarly, oxidation with agents like m-chloroperbenzoic acid or hydrogen peroxide (in the presence of acid or calcium chloride) is also explained by an ET mechanism. rsc.orgresearchgate.net These reactions can yield a variety of products such as 2-phenylisatogen (B154749) (also known as 2-phenyl-3-oxo-3H-indole 1-oxide), a bisnitrone, and 3-(3-oxoindol-2-yl)indole. rsc.orgresearchgate.netcapes.gov.br The principles of Marcus theory, which describes the rate of electron transfer as a function of the reaction's free energy and a reorganization energy, have been used to rationalize these mechanisms based on the redox potentials of the reactants. rsc.orgresearchgate.net

| Oxidant | Reaction Conditions | Key Products | Proposed Mechanism | Reference |

|---|---|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | - | 2-Phenylisatogen, Bisnitrone, 3-(3-Oxoindol-2-yl)indole | Electron Transfer | rsc.org, researchgate.net |

| Hydrogen Peroxide (H₂O₂) | In presence of acid or CaCl₂ | 2-Phenylisatogen, Bisnitrone, 3-(3-Oxoindol-2-yl)indole | Electron Transfer | rsc.org, researchgate.net |

| Persulphate | - | Bisindolyl nitroxide radical, Nitrone | Electron Transfer | lookchem.com |

| Peroxyacetic acid | - | Bisindolyl nitroxide radical, Nitrone | Electron Transfer | lookchem.com |

Formation and Reactivity of Transient Intermediates (e.g., Nitrenium Ions, Radical Cations)

Following initial electron transfer events, the transformations of this compound proceed through various highly reactive transient intermediates. The formation of radical cations is a key step in many of its oxidation reactions. researchgate.net These radical cations can then undergo further reactions, such as deprotonation, dimerization, or reaction with other nucleophiles present in the medium, to afford the final products. researchgate.net For instance, the oxidation of 2-phenyl-1H-indole, a related compound, by a controlled anodic potential generates radical cations whose reactivity has been extensively studied. researchgate.net

In addition to radical cations, other intermediates like nitroxide radicals are observed, for example, in the reaction with persulphate. lookchem.com The formation of nitrenium ions, which are potent electrophiles, has also been proposed in reactions of related systems. In the presence of acids, nitrosoarenes can form nitrenium ions that subsequently react with indoles. researchgate.net While not directly formed from this compound itself, the concept is relevant to the broader chemistry of indole (B1671886) derivatives. A mechanistic hypothesis for indole formation from o-nitrostyrenes suggests the involvement of negatively charged reactive intermediates, including a nitrosyl anion, which undergoes cyclization. acs.org The deoxygenation of N-hydroxyindole to indole with a diborane (B8814927) reagent further supports the role of such intermediates in related transformations. acs.org

Intramolecular Rearrangement Pathways and Stereochemical Considerations

This compound and its derivatives are known to undergo several types of intramolecular rearrangements. A notable example is the reaction with sulfonyl chlorides, such as tosyl chloride (TsCl). In the 1970s, it was reported that reacting this compound with sulfonyl chlorides led to the formation of a clockss.orgclockss.org-migrated product. thieme-connect.com Specifically, the reaction with tosyl chloride can produce 6-tosyloxy-2-phenylindole as a minor product, demonstrating a rearrangement from the N-1 position to the C-6 position of the indole ring. nii.ac.jpresearchgate.netresearchgate.net

Another significant rearrangement occurs when this compound is treated with 85% formic acid. This reaction is believed to proceed through an unstable 1-formyloxy intermediate, which then rearranges to yield a 5-formyloxy-2-phenylindole derivative. nii.ac.jp This pathway provides a method for the direct functionalization of the 5-position of the indole nucleus. nii.ac.jp

Stereochemical considerations are paramount in these reactions. For example, nucleophilic substitution reactions on 1-hydroxyindole derivatives can be stereoselective. core.ac.uk A proposed concerted SN2' mechanism can explain the stereoselective formation of certain products. core.ac.uk The deviation of the N(1)-O bond from the indole molecular plane is believed to be responsible for the unique reactivity and allows for these nucleophilic substitutions. core.ac.uk Furthermore, enantioselective dearomatization reactions have been developed, where sequential single-electron transfer oxidations generate configurationally biased carbocation species, which provides the source of stereochemical induction. acs.org

Nucleophilic and Electrophilic Reactions of the 1-Hydroxyindole Moiety

The 1-hydroxyindole moiety exhibits versatile reactivity, participating in both nucleophilic and electrophilic reactions. Nucleophilic substitution has been identified as a general and important reaction type for 1-hydroxyindoles. clockss.orgcore.ac.uk The presence of the N-hydroxy group activates the indole nucleus for unprecedented nucleophilic attacks. core.ac.uk Depending on the structure and reaction conditions, 1-hydroxyindoles can undergo regioselective nucleophilic substitution to yield 5-substituted indoles. researchgate.netresearchgate.net For example, this compound reacts with various acylating agents like tosyl chloride, benzoyl chloride, and acetyl chloride, leading to substitution at either the N-1 or C-3 position, depending on the conditions. acs.org

The indole nucleus itself has distinct reactive sites. For typical electrophilic aromatic substitution, the C-3 position is the most reactive, being about 1013 times more reactive than benzene (B151609). wikipedia.org However, the N-hydroxy group modifies this reactivity. While electrophilic reactions of 1-hydroxyindoles are an active area of investigation, much of the documented chemistry focuses on the nucleophilic character of other reagents attacking the activated 1-hydroxyindole system. clockss.org The N-H proton is the most acidic site, and deprotonation with strong bases generates an indolide anion. wikipedia.org The resulting organometallic complexes react with electrophiles either at the N-1 or C-3 position, depending on the counterion. wikipedia.org Lithiation of N-protected indoles occurs selectively at the C-2 position, creating a potent nucleophile for further reactions. wikipedia.org

Computational Probing of Reaction Transition States and Energetics

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of indole derivatives, including those related to the formation of 1-hydroxyindoles. These studies provide detailed insights into the structures of transition states and the energetics of reaction pathways, which are often difficult to determine experimentally.

For instance, the mechanism of the thermal reaction between nitrosoarenes and alkynes to produce N-hydroxyindoles has been probed using DFT calculations at the (U)B3LYP/6-31+G(d) level. nih.gov These studies suggest a stepwise pathway as the lowest energy route. The reaction is initiated by the formation of an N-C bond between the nitrosoarene and the alkyne, followed by cis-trans isomerization of the resulting vinyl diradical, and finally, C-C bond formation to close the ring. nih.gov

Computational studies have also successfully modeled the influence of substituents on reaction rates. For the reaction of para-substituted nitrosobenzenes with phenylacetylene, the calculated activation energies are qualitatively consistent with experimental findings, correctly predicting that electron-withdrawing groups on the nitrosoarene and electron-donating groups on the alkyne accelerate the reaction. nih.gov DFT has also been used to optimize transition states in other indole reactions, such as the blue light-mediated N-H insertion of indoles into aryldiazoesters, correlating the electronic nature of substituents with the reaction rate. acs.org

| Substituent (X) on Nitrosoarene | Calculated Activation Enthalpy (kcal/mol) | Reference |

|---|---|---|

| NMe₂ (Dimethylamino) | 22.2 | nih.gov |

| OMe (Methoxy) | 21.8 | nih.gov |

| Me (Methyl) | 21.2 | nih.gov |

| H (Hydrogen) | 20.8 | nih.gov |

| Cl (Chloro) | 19.7 | nih.gov |

| CN (Cyano) | 18.4 | nih.gov |

| NO₂ (Nitro) | 17.9 | nih.gov |

Derivatization Strategies and Analogue Design Based on the 1 Hydroxy 2 Phenylindole Scaffold

Design and Synthesis of N-Substituted 1-Hydroxy-2-phenylindole Analogues

The nitrogen atom of the indole (B1671886) ring is a key site for modification, and N-substitution can significantly impact the biological profile of this compound derivatives. The synthesis of N-substituted analogues often involves the condensation of ethyl β-aminocinnamate derivatives with quinones. For instance, ethyl β-benzylaminocinnamate and ethyl β-n-butylaminocinnamate have been successfully condensed with benzoquinone, toluquinone, and 1,4-naphthoquinone (B94277) to yield 1-substituted 5-hydroxy-2-phenylindole derivatives. rsc.org This approach has led to the successful synthesis of compounds such as 1-benzyl-5-hydroxy-2-phenylindole and 1-n-butyl-5-hydroxy-2-phenylindole. rsc.org

Another strategy involves the late-stage N-alkenylative modification of indolic scaffolds using propiolates. acs.org This phosphine-mediated hydroamination is chemo- and regioselective, allowing for the introduction of α,β-unsaturated ester handles. This method is not only mild and scalable but also applicable to a wide range of indole derivatives, including complex alkaloids and bioactive agents. acs.org The introduction of these handles opens up possibilities for further synthetic manipulations, including bisconjugation and macrocyclization. acs.org

Furthermore, N-alkylation of the 2-phenylindole (B188600) core has been explored to modulate biological activity. A series of N-alkylated indoles, including those with propargyl and N-Boc groups, have been synthesized and evaluated for their inhibitory effects on nitric oxide production. nih.gov

Phenyl Ring Derivatization for Modulated Reactivity and Bioactivity

Modification of the phenyl ring at the C2-position of the this compound scaffold offers another avenue for tuning the molecule's properties. The electronic and steric nature of substituents on this ring can influence both chemical reactivity and biological interactions. nih.gov

Synthetic strategies for phenyl ring derivatization often employ palladium-catalyzed cross-coupling reactions. For example, a one-pot Sonogashira-type alkynylation followed by a base-assisted cycloaddition of substituted 2-iodoanilines and terminal alkynes has been utilized to generate a diverse array of 2-arylindole derivatives. nih.gov This method demonstrates good functional group compatibility, allowing for the introduction of various substituents on the phenyl ring. nih.gov

The introduction of hydroxyl groups on the phenyl ring is another important modification. The synthesis of hydroxyl-substituted indole-based ligands can be achieved through specific synthetic routes designed to incorporate these functional groups. google.com These hydroxylated analogs can serve as precursors for further derivatization, such as the creation of phosphate (B84403) prodrugs. google.com The choice of substituents on the phenyl ring can be guided by the desire to mimic the structure of known bioactive compounds. For instance, 2,3-diarylindoles have been designed as "heterocombretastatins," based on the structure of the natural product combretastatin (B1194345) A-4. mdpi.com

Indole Ring System Elaboration through Multi-component Reactions

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to construct complex molecular architectures from simple starting materials in a single step. researchgate.net These reactions are particularly valuable for elaborating the indole ring system, leading to the rapid generation of diverse compound libraries. researchgate.netnih.gov

One example of an MCR involving indoles is the Ugi-azide reaction. This one-pot reaction of an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN3) can be followed by further transformations to yield complex xanthates. nih.gov Another MCR involves the condensation of indoles with dimedone and 3-phenacylideneoxindoles to synthesize functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones. nih.gov

The Pictet-Spengler reaction, a classic MCR, has been employed in combination with the Ugi reaction to create diketopiperazine-fused tetrahydro-β-carboline ring systems. nih.gov This sequence involves the initial cyclization of an indole with an aldehyde, followed by an Ugi four-component reaction and subsequent deprotection and cyclization. nih.gov Furthermore, a three-component reaction of indoles, α-oxoketene dithioacetals, and aldehydes has been developed for the synthesis of dihydrocoumarins and quinolines. nih.gov

These MCRs often allow for the introduction of multiple points of diversity, enabling the exploration of a broad chemical space around the indole scaffold.

Hybrid Molecule Construction Incorporating this compound Cores

Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a promising strategy in drug discovery to address complex diseases by hitting multiple targets. mdpi.com The this compound scaffold serves as a versatile core for the construction of such hybrids.

One approach involves linking the indole core to other heterocyclic systems known for their biological activity. For example, hybrid molecules incorporating melatonin (B1676174) and donepezil (B133215) fragments have been designed and synthesized as multifunctional ligands for Alzheimer's disease. jchr.org Another strategy involves the hybridization of the indole scaffold with a 1,2,3-triazole ring, a common linker in medicinal chemistry, to create novel bioactive compounds. nih.gov The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (Cu-AAC), is a powerful tool for constructing these triazole-linked hybrids. nih.gov

The design of hybrid molecules can also be inspired by natural products. For instance, pyrimidine-bridged combretastatin hybrid molecules have been synthesized and evaluated for their anticancer activity. mdpi.com These hybrids combine the structural features of the indole scaffold with those of combretastatin, a potent tubulin inhibitor. The indole nucleus itself is a core structure in many tubulin polymerization inhibitors, making it an excellent starting point for designing novel anticancer agents. mdpi.comnih.gov

Methodological Aspects of Chemical Derivatization for Indole-Based Scaffolds

The chemical derivatization of indole-based scaffolds relies on a diverse toolbox of synthetic methodologies. Electrochemical synthesis offers a mild and convenient alternative to traditional methods that often require harsh reagents. researchgate.net It can be used for various transformations, including dehydrogenative annulation reactions to form the indole ring itself. researchgate.net

Late-stage functionalization (LSF) is a particularly powerful strategy for modifying complex indole-containing molecules. acs.org LSF techniques allow for the introduction of new functional groups at a late stage in the synthetic sequence, avoiding the need for lengthy de novo syntheses. acs.org Examples of LSF include C-H activation and functionalization, which enable the direct modification of the indole core.

Dearomatization of the indole ring is another important methodological approach that allows access to three-dimensional molecular frameworks from flat aromatic precursors. nih.gov This can be achieved through various methods, including intramolecular dearomatizations via a σ-acylpalladium intermediate. nih.gov Dearomatization not only increases the sp3 character of the molecule but can also introduce new stereogenic centers, which are often desirable features in drug candidates. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Hydroxy 2 Phenylindole Derivatives

Influence of Substituent Position and Electronic Properties on Biological Efficacy

The biological efficacy of 1-hydroxy-2-phenylindole derivatives is highly sensitive to the placement and electronic characteristics of substituents on both the indole (B1671886) and phenyl rings. omicsonline.orgjapsonline.com The nature of these substituents, whether electron-donating or electron-withdrawing, can profoundly impact the molecule's interaction with its biological targets.

For instance, studies on various 2-phenylindole (B188600) derivatives have shown that the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), on the phenyl ring can enhance certain biological activities, like antioxidant potential. omicsonline.org Conversely, the introduction of electron-withdrawing groups, such as a nitroso (-NO) group, can confer unique electronic and steric properties that influence its interactions. For example, in the context of antitubercular activity, structure-guided design has led to potent N-phenylindole derivatives, where modifications to the phenyl ring were key to improving efficacy. grafiati.commdpi.com

The position of substituents is equally critical. In the development of 2-phenylindoles as estrogen receptor ligands, the location of hydroxyl groups on both the phenyl ring and the indole nucleus was a prerequisite for strong binding affinity. acs.org Specifically, a hydroxyl group at the para position of the phenyl ring was found to be favorable. acs.org Similarly, for antibacterial activity, the position of substituents on the phenyl ring of the 2-arylindole nucleus was shown to be essential for potency. japsonline.com

Correlation between Molecular Architecture and Biomolecular Target Affinity

Systematic studies have demonstrated a clear link between structural modifications and binding affinity. For example, in a series of 2-phenylindole derivatives targeting the estrogen receptor, the introduction of an alkyl group at the nitrogen of the indole ring was found to be a prerequisite for binding. acs.org Furthermore, short alkyl chains at both position 1 and 3 of the indole, combined with specific hydroxylation patterns, led to high relative binding affinity. acs.org

In the context of cannabinoid receptor 1 (CB1R) modulators, the 2-phenylindole scaffold has been extensively studied. Modifications at the C2 position of the indole ring and on the site-III phenyl ring have yielded analogs with improved potency and solubility. researchgate.net The length and composition of linkers between the 2-phenylindole core and other functional groups can also dramatically influence receptor affinity. For instance, in a series of 2-phenylindole mustards designed to target the estrogen receptor, the length of a hydrocarbon chain linker significantly impacted binding affinity. pnas.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net For 2-phenylindole analogues, QSAR studies have been instrumental in predicting the bioactivity of new derivatives and guiding their design. nih.gov

These models utilize molecular descriptors, which are numerical representations of the physicochemical properties or structural features of the molecules. wikipedia.orgnih.gov For a set of 89 phenylindole derivatives with anticancer activity, QSAR models were developed using topological indices and atom pairs as descriptors. nih.gov The resulting models showed high predictive quality, comparable or superior to other statistical methods. nih.gov

The general workflow of QSAR modeling involves:

Data Set Selection: A collection of chemical compounds with known biological activities is assembled. mdpi.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound in the dataset. mdpi.com

Model Development: Statistical methods or machine learning algorithms are used to correlate the descriptors with the biological activities, resulting in a QSAR model. mdpi.com

Model Validation: The model's predictive power is rigorously tested to ensure its reliability. mdpi.com

QSAR models provide valuable insights into which structural features are most important for a desired biological effect, thereby facilitating the in silico screening of virtual libraries of compounds and prioritizing synthetic efforts. nih.govnih.gov

Rational Design Approaches for Optimizing Potency and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the ligand-receptor interactions. researchgate.net For this compound derivatives, this approach has been successfully applied to optimize both potency and selectivity. grafiati.combohrium.com

One key strategy involves structure-guided design, where the three-dimensional structure of the target protein is used to design molecules that fit precisely into the binding site. mdpi.com For example, crystallography studies of the Pks13-TE domain from Mycobacterium tuberculosis guided the synthesis of N-phenylindole derivatives with potent antitubercular activity. grafiati.commdpi.com

Another approach is the modification of a known active scaffold. Starting with a lead compound, systematic chemical modifications are made to improve its pharmacological properties. This can involve:

Introducing or modifying substituents to enhance binding interactions or alter electronic properties. omicsonline.orgbohrium.com

Altering linker lengths and compositions to optimize the orientation of the molecule within the binding pocket. pnas.org

Employing bioisosteric replacements , where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

For instance, in the development of 2-phenylindole-based cannabinoid receptor modulators, "fluoro-" and "nitrogen-walk" approaches were used to systematically introduce fluorine atoms or replace carbon with nitrogen to enhance drug-like properties such as metabolic stability and aqueous solubility. nih.gov

Focused SAR Profiling on Specific Receptor Systems

To understand the selectivity and mechanism of action of this compound derivatives, focused SAR profiling against specific receptor systems is essential. This involves systematically testing a series of related compounds against a panel of receptors or enzymes. acs.org

A prime example of this is the extensive SAR profiling of 2-phenylindole derivatives as allosteric modulators of the cannabinoid 1 receptor (CB1R). researchgate.netnih.gov These studies have explored the impact of substituents at various positions of the 2-phenylindole scaffold, leading to the identification of analogs with enhanced potency, improved solubility, and biased signaling properties. researchgate.netresearchgate.net For example, tactical replacement of a hydrogen atom with a methyl group (the "magic methyl effect") has been exploited to fine-tune the pharmacological characteristics of these compounds. researchgate.net

Similarly, SAR studies on 2-phenylindoles targeting the estrogen receptor have elucidated the key structural features required for high binding affinity and have distinguished between agonistic and antagonistic activity. acs.org These focused investigations are crucial for developing compounds with high selectivity for a particular receptor subtype, which can lead to more effective therapies with fewer side effects.

Mechanisms of Biological Action at the Molecular and Cellular Level for 1 Hydroxy 2 Phenylindole Derivatives

Enzyme Inhibition Mechanisms (e.g., Topoisomerase IV, DNA Gyrase, COX-2)

The ability of 1-hydroxy-2-phenylindole derivatives to inhibit key enzymes is a cornerstone of their therapeutic potential. Their targets include enzymes crucial for bacterial replication and inflammation.

Topoisomerase IV and DNA Gyrase: Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival, managing DNA topology during replication, transcription, and repair. mdpi.comwikipedia.org Certain 4-hydroxy-2-pyridone derivatives containing an indolyl moiety have been identified as a novel class of non-fluoroquinolone inhibitors of these enzymes. nih.gov These compounds target both DNA gyrase and topoisomerase IV, demonstrating activity against multidrug-resistant Gram-negative bacteria. nih.gov The mechanism for some related inhibitors involves competitive inhibition of the ATPase activity of the gyrase B subunit (GyrB). wikipedia.org For instance, digallic acid and other gallate derivatives have been shown to be ATP-competitive inhibitors of DNA gyrase. nih.gov The inhibition of these enzymes disrupts essential DNA processes, leading to bacterial cell death. Some triazole-containing 2-phenylindole (B188600) compounds have also been noted as inhibitors. jidc.org

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is an inducible enzyme that plays a critical role in mediating inflammation by synthesizing prostaglandins (B1171923). omicsonline.orgmdpi.comnih.gov Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov Several 2-phenylindole derivatives have been developed as selective COX-2 inhibitors. omicsonline.org In vitro studies have shown that certain derivatives, particularly those incorporating a SO2Me group, exhibit significant selective inhibition of COX-2. omicsonline.org Molecular docking studies indicate that these compounds can bind effectively within the active site of the COX-2 enzyme. omicsonline.org The anti-inflammatory properties of these derivatives are directly linked to their ability to suppress the production of pro-inflammatory prostaglandins by inhibiting COX-2. mdpi.com

| Derivative Class | Target Enzyme | Mechanism of Action | Selectivity |

|---|---|---|---|

| Indolyl-containing 4-hydroxy-2-pyridones | DNA Gyrase, Topoisomerase IV | Inhibition of enzyme activity, disrupting DNA replication and repair. nih.gov Some related compounds act as ATP-competitive inhibitors. nih.gov | Bacterial-specific nih.gov |

| 2-Phenylindoles with SO2Me group | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis. omicsonline.org | Selective for COX-2 over COX-1 (Selectivity Index: 4.02 to 65.71) omicsonline.org |

| 1,3-Dihydro-2H-indolin-2-one derivatives | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity (IC50 values from 2.35 to 3.34 µM for potent compounds). mdpi.com | Selective for COX-2 mdpi.com |

Interaction with Cellular Signaling Pathways and Receptors (e.g., Estrogen Receptor, GPCRs, Cannabinoid Receptors)

This compound derivatives can modulate various signaling pathways by directly interacting with cellular receptors, including nuclear hormone receptors and G protein-coupled receptors (GPCRs).

Estrogen Receptor (ER): The estrogen receptor is a key transcription factor in the development and progression of many breast cancers. pnas.org Derivatives of 2-phenylindole, particularly those with hydroxyl groups on the phenyl ring and the indole (B1671886) nucleus, can bind with high affinity to the ER. nih.govnih.gov The presence of an alkyl group on the nitrogen of the indole is a prerequisite for this binding. nih.gov These compounds act as ER antagonists, competing with the natural ligand, estradiol, and inhibiting the growth of hormone-sensitive breast cancer cells. pnas.orgnih.gov For example, linking a 2-phenylindole moiety to a DNA-alkylating agent created a compound that was selectively toxic to ER-positive cells, a selectivity attributed to its dual ability to bind both the ER and DNA. pnas.org Molecular docking simulations have confirmed that 2-phenylindole derivatives can fit well into the ligand-binding pocket of the estrogen-α receptor. researchgate.net

G Protein-Coupled Receptors (GPCRs): GPCRs are a vast family of transmembrane receptors that mediate a wide range of physiological responses. nih.gov The interaction of ligands with GPCRs can be complex, sometimes involving receptor dimerization or oligomerization, which can lead to unique signaling properties. nih.gov Some phenylpiperazine derivatives, which can be seen as structurally related to parts of the 2-phenylindole scaffold, have been shown to bind to dopamine (B1211576) receptors, a type of GPCR. nih.gov

Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system, which includes the CB1 and CB2 receptors, is involved in regulating numerous physiological processes. nih.gov 2-Phenylindole derivatives have been identified as a significant class of CB1 receptor allosteric modulators. nih.govresearchgate.net Rather than directly activating the receptor at the primary (orthosteric) site, these compounds bind to a distinct allosteric site. nih.gov This binding can modulate the receptor's response to endogenous cannabinoids, acting as positive allosteric modulators (PAMs) that enhance signaling, or as allosteric agonists that activate the receptor themselves (ago-PAMs). nih.govresearchgate.net This allosteric modulation offers a promising therapeutic approach, potentially avoiding the side effects associated with direct CB1 agonists. researchgate.net For example, GAT211, a 2-phenylindole derivative, enhances agonist binding and signaling at the CB1 receptor. nih.gov

| Derivative | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| Hydroxy-2-phenylindoles | Estrogen Receptor (ER) | High binding affinity, displacement of estradiol, antiestrogenic activity. | nih.govnih.gov |

| 2PI-C6NC2 mustard | Estrogen Receptor (ER) & DNA | Selective toxicity to ER-positive breast cancer cells. | pnas.org |

| GAT211 (2-phenylindole derivative) | Cannabinoid Receptor 1 (CB1) | Ago-Positive Allosteric Modulator (ago-PAM); enhances agonist binding and signaling. | nih.gov |

| 11-Hydroxycannabinol-DMH | Cannabinoid Receptors (CB1 & CB2) | Potent agonist for both receptors, leading to inhibition of adenylyl cyclase. | lumirlab.com |

Modulation of Key Cellular Processes (e.g., Tubulin Polymerization, Apoptosis)

By interfering with fundamental cellular machinery, this compound derivatives can halt cell proliferation and induce programmed cell death.

Tubulin Polymerization: Microtubules are dynamic polymers of α,β-tubulin heterodimers essential for cell division, intracellular transport, and maintaining cell shape. nih.gov Interfering with microtubule dynamics is a proven strategy in cancer therapy. nih.gov Numerous 2-phenylindole derivatives are potent inhibitors of tubulin polymerization, often binding to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com This inhibition disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. nih.govdntb.gov.ua This mitotic arrest prevents cell division and ultimately triggers apoptosis. omicsonline.orgnih.gov Some arylthioindole (ATI) derivatives and other 2-phenylindoles have shown greater potency than established agents like vinblastine. nih.govnih.gov

Apoptosis: Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis. 2-Phenylindole derivatives trigger apoptosis through multiple mechanisms. As mentioned, the inhibition of tubulin polymerization is a primary route, leading to mitotic catastrophe and subsequent cell death. omicsonline.orgnih.gov Additionally, derivatives that inhibit topoisomerase enzymes cause DNA damage, which also activates apoptotic pathways. omicsonline.org Studies have shown that treatment with these compounds leads to characteristic morphological changes of apoptosis, such as chromatin condensation and DNA fragmentation. nih.govplos.org The induction of apoptosis can be mediated by the modulation of key regulatory proteins like p53 and the inhibition of survival pathways such as NF-κB. plos.org

DNA Binding and Intercalation Dynamics

Direct interaction with DNA is another mechanism through which certain 2-phenylindole derivatives exert their biological effects, particularly in the context of anticancer activity.

Some derivatives have been reported to induce apoptosis in cancer cells through mechanisms that include DNA intercalation. omicsonline.org Intercalation involves the insertion of the planar indole ring system between the base pairs of the DNA double helix. This interaction can distort the DNA structure, interfering with the processes of replication and transcription and leading to the inhibition of topoisomerase enzymes. omicsonline.org

A different approach involves covalently linking the 2-phenylindole scaffold to a DNA-alkylating agent, such as an aniline (B41778) mustard. pnas.org In one study, this created a hybrid molecule designed to first be guided to the cell nucleus by its affinity for the estrogen receptor (in ER-positive cells) and then to form covalent adducts with DNA. pnas.org The combined ability to bind to the ER and alkylate DNA was essential for achieving selective toxicity against ER-positive breast cancer cells, demonstrating a sophisticated, dual-action mechanism. pnas.org

Antioxidant Activity and Reactive Oxygen Species (ROS) Pathways

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that are generated during normal cellular metabolism. nih.gov Excessive ROS production leads to oxidative stress, which can damage lipids, proteins, and DNA, contributing to a wide range of diseases. mdpi.com

The indole nucleus is an electron-rich aromatic system, which allows it to function as an effective electron donor and scavenger of ROS. 2-Phenylindole derivatives have demonstrated significant antioxidant activity, comparable in some cases to the well-known antioxidant melatonin (B1676174). tandfonline.com They can directly scavenge various ROS, including superoxide radicals, and inhibit lipid peroxidation. tandfonline.com This antioxidant capacity is often related to the number and position of hydroxyl groups on the molecule. researchgate.net

Beyond direct scavenging, these compounds can influence cellular pathways that respond to oxidative stress. For example, they may modulate the activity of redox-sensitive transcription factors like Nrf2, which controls the expression of numerous antioxidant and detoxifying enzymes. mdpi.comnih.gov By reducing oxidative stress, these derivatives can protect cells from damage and may contribute to their anti-inflammatory and neuroprotective effects. omicsonline.org

| Compound Class | Assay | Activity | Reference |

|---|---|---|---|

| 2-Phenylindole derivatives | Inhibition of Lipid Peroxidation | Significant inhibition (72–98%) at 10⁻³ M and 10⁻⁴ M concentrations. | tandfonline.com |

| 2-Phenylindole derivatives | Superoxide Radical Scavenging | Effective scavengers of superoxide anion. | tandfonline.com |

| 2-Phenylindole derivatives | DPPH Radical Scavenging | Demonstrated free radical scavenging ability. | tandfonline.com |

| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC assays | Good antioxidant activity related to the number and position of hydroxyl groups. | researchgate.net |

Neurobiological Activity and Specific Molecular Targets

The neurobiological effects of this compound derivatives are largely linked to their interactions with receptors and enzymes within the central nervous system.

As discussed previously, a key mechanism is the allosteric modulation of the CB1 cannabinoid receptor. nih.govresearchgate.net This provides a nuanced way to influence the endocannabinoid system, which is deeply involved in processes like pain perception, mood, and memory. This approach holds potential for therapeutic benefits without the typical side effects of direct CB1 agonists. researchgate.net

Furthermore, various indole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. jchr.org The mechanisms involved include the inhibition of enzymes such as monoamine oxidase B (MAO-B) and the suppression of beta-amyloid (Aβ) aggregation, both of which are central to the pathology of the disease. jchr.org For instance, certain 1H-indole-3-carbaldehyde derivatives have shown potent inhibition of both MAO enzymes and Aβ aggregation. jchr.org Other research has focused on activating neuroprotective pathways. Compounds that act as agonists for the Tropomyosin receptor kinase B (TRKB), the receptor for brain-derived neurotrophic factor (BDNF), are being explored to counter Tau-related neurotoxicity. nih.gov Some 2-phenylindole derivatives have also been synthesized and evaluated for antidepressant activity. jchr.orgresearchgate.net

Computational and Theoretical Investigations of 1 Hydroxy 2 Phenylindole

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nrel.govnih.gov These methods are used to determine the optimized molecular geometry, electronic structure, and distribution of electron density. For the broader class of indole (B1671886) derivatives, DFT has been utilized to investigate reaction mechanisms and regioselectivity. researchgate.net

Frontier Molecular Orbital (FMO) theory, a key component of these analyses, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. numberanalytics.com For related indole compounds, FMO analysis has been essential in explaining the outcomes of cycloaddition reactions, where electron-donating groups on the indole ring influence the nucleophilicity and direct the reaction. While specific HOMO-LUMO energy values for 1-hydroxy-2-phenylindole are not detailed in the provided literature, the principles of FMO analysis are broadly applied to this class of compounds to rationalize their chemical behavior. researchgate.netnih.gov

Table 1: Key Insights from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Significance in Chemical Reactivity |

|---|---|

| HOMO Energy | Correlates with the ionization potential and the molecule's ability to act as an electron donor. A higher HOMO energy indicates greater reactivity toward electrophiles. |

| LUMO Energy | Correlates with the electron affinity and the molecule's ability to act as an electron acceptor. A lower LUMO energy suggests greater reactivity toward nucleophiles. |

| HOMO-LUMO Gap | An indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests the molecule is more polarizable and more reactive. |

| Orbital Distribution | The location of HOMO and LUMO density on the molecule identifies the most probable sites for electrophilic and nucleophilic attacks, respectively. |

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. researchgate.net This method is critical in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. The 2-phenylindole (B188600) scaffold is recognized as a "privileged structure" in medicinal chemistry, as it binds to multiple biological targets with high affinity. researchgate.net Consequently, various 2-phenylindole derivatives have been the subject of extensive molecular docking studies.

For instance, N-phenylindole derivatives have been docked into the thioesterase (TE) domain of polyketide synthase 13 (Pks13), an essential enzyme in Mycobacterium tuberculosis. nih.gov These docking studies revealed key hydrogen bond interactions with residues such as D1644 and N1640. nih.gov In other research, indole-2-carboxamide derivatives were docked into the kinase domains of cancer-related targets like EGFR, BRAFV600E, and VEGFR-2, showing interactions with key amino acids in the binding sites. mdpi.com Another prominent derivative, 4',6-diamidino-2-phenylindole (DAPI), is well-known for its interaction with the minor groove of DNA. bmmj.orgresearchgate.net Docking studies have also explored the binding of DAPI to enzymes like α-chymotrypsin. dntb.gov.ua

Table 2: Examples of Molecular Docking Studies on 2-Phenylindole Derivatives

| Derivative Class | Biological Target | Key Findings |

|---|---|---|

| N-phenylindoles | Pks13 of M. tuberculosis | Identified crucial hydrogen bond interactions with D1644 and N1640, guiding the design of potent anti-TB agents. nih.gov |

| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Predicted binding modes analogous to known inhibitors, forming interactions with key residues like Met769 in the EGFR kinase domain. researchgate.netmdpi.com |

| 4',6-diamidino-2-phenylindole (DAPI) | DNA Minor Groove | Confirmed binding preference for AT-rich regions. bmmj.orgresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target over time. mdpi.com This method is used to assess the stability of the ligand-receptor complex, analyze the role of solvent molecules, and calculate binding free energies. researchgate.netmdpi.com

MD simulations have been particularly insightful for studying the interaction of the 2-phenylindole derivative DAPI with DNA. Nanosecond-scale simulations have investigated different sequence-specific binding modes, revealing that the DAPI molecule is nonplanar and can adopt various conformational substates within the DNA minor groove. researchgate.net These simulations also highlight the presence of specific, long-residing water molecules that mediate the interaction. researchgate.net The binding stability of other 2-phenylindole derivatives has been assessed against protein targets as well. For example, MD simulations were used to evaluate the binding of novel inhibitors to histone deacetylases (HDACs), confirming the stability of the ligand-protein complex over the simulation time. mdpi.com Such simulations are crucial for validating docking results and gaining a deeper understanding of the dynamic nature of ligand-target recognition. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can predict various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds by comparing theoretical data with experimental spectra. nih.govscialert.net DFT calculations, for example, can be used to compute vibrational frequencies (FT-IR, Raman) and NMR chemical shifts. nih.govnih.gov For this compound, predicted data such as its collision cross section, which relates to the molecule's shape and size in the gas phase, are available from computational databases. uni.lu

In addition to spectroscopic data, quantum chemical calculations yield global reactivity descriptors that quantify a molecule's chemical behavior. nih.govvidyasagar.ac.in These descriptors, derived from the conceptual framework of DFT, include electronic chemical potential, chemical hardness (η), softness (S), and the global electrophilicity index (ω). nih.govresearchgate.net Hardness (η) measures the resistance to a change in electron distribution, while the electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge. researchgate.net These parameters are valuable for rationalizing and predicting the course of chemical reactions.

Table 3: Predicted Physicochemical Property for this compound

| Parameter | Adduct | Predicted Value | Source |

|---|---|---|---|

| Collision Cross Section (CCS) | [M+H]⁺ | 144.2 Ų | PubChemLite uni.lu |

| Collision Cross Section (CCS) | [M+Na]⁺ | 160.6 Ų | PubChemLite uni.lu |

Table 4: Common Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Electronic Chemical Potential (μ) | μ ≈ -(I+A)/2 | Represents the "escaping tendency" of electrons from a system. |

| Chemical Hardness (η) | η ≈ (I-A)/2 | Measures resistance to deformation or change in the electron cloud. nih.gov |

| Global Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the propensity of a species to accept electrons. nih.govresearchgate.net |

| Chemical Softness (S) | S = 1/2η | The reciprocal of hardness; indicates high polarizability and reactivity. nih.gov |

(I = Ionization Potential, A = Electron Affinity)

Cheminformatics and In Silico Screening Methodologies for Novel Analogues

Cheminformatics and in silico screening are powerful strategies for accelerating the discovery of novel bioactive compounds. These methodologies use computational techniques to analyze large chemical databases and identify molecules with a high probability of being active against a specific biological target. The 2-phenylindole scaffold serves as a frequent starting point for such explorations. researchgate.netzu.edu.pk

A prominent example is the structure-guided design of N-phenylindole derivatives as inhibitors of the M. tuberculosis enzyme Pks13. nih.gov In this work, insights from crystallography and molecular docking were used to guide the synthesis of a library of 36 new analogues. nih.gov The subsequent evaluation of these compounds established a clear structure-activity relationship (SAR), leading to the discovery of potent inhibitors with activity in the sub-micromolar range. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing is a hallmark of modern drug discovery. The increasing use of artificial intelligence (AI) and machine learning in conjunction with these methods is expected to further enhance the discovery of new 2-phenylindole compounds for various therapeutic applications. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Hydroxy 2 Phenylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-hydroxy-2-phenylindole, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework. slideshare.netethernet.edu.et The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus, while spin-spin coupling constants reveal connectivity between neighboring atoms. mdpi.com

¹H NMR spectra of this compound and its derivatives typically show distinct signals for the aromatic protons on both the indole (B1671886) and phenyl rings, as well as a characteristic signal for the hydroxyl proton. rsc.orgresearchgate.net The exact positions of these signals can be influenced by the solvent and the presence of other functional groups. rsc.org For instance, in a derivative, the protons of the indole and phenyl rings can appear in complex multiplets within the aromatic region (approximately 6.7 to 8.5 ppm). rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. rsc.org The carbons of the indole and phenyl rings typically resonate in the downfield region (around 100-161 ppm), reflecting their aromatic character. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative The following table provides an example of typical NMR data for a derivative of this compound, illustrating the characteristic chemical shift ranges.

| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 6.70 - 8.50 | m (multiplet), d (doublet), t (triplet) |

| ¹H (Hydroxyl) | Variable, often broad singlet (bs) | bs (broad singlet) |

| ¹³C (Aromatic/Indole) | 100 - 161 | - |

Data sourced from studies on various this compound derivatives. rsc.orgnih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy. ijpsjournal.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the molecule, which allows for the determination of its elemental composition. measurlabs.cominnovareacademics.inbioanalysis-zone.com This high level of precision helps to distinguish between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com

When coupled with liquid chromatography (LC-MS), the components of a mixture can be separated before being introduced into the mass spectrometer, allowing for the analysis of individual compounds. ijpsjournal.comhumanjournals.com The ionization process in MS, such as electrospray ionization (ESI), generates charged molecules (ions) from the sample. nih.gov For this compound, this often results in the observation of a protonated molecule, [M+H]⁺. rsc.orguni.lu The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. ijpsjournal.com

Further fragmentation of the parent ion within the mass spectrometer can yield a characteristic pattern of fragment ions. Analysis of these fragments provides valuable information about the structure of the molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound This table shows the calculated and found exact masses for the protonated molecule of this compound.

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 210.09134 | Varies with experiment |

Calculated m/z based on the molecular formula C₁₄H₁₁NO. uni.lu

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in this compound. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.